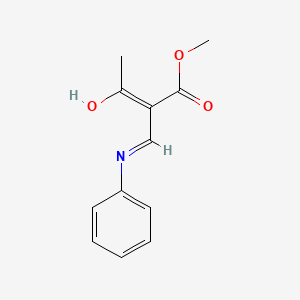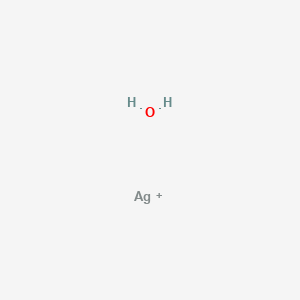
silver;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver hydrate, also known as silver hydroxide, is a chemical compound with the formula AgOH. It is a white or grayish solid that is sparingly soluble in water. Silver hydrate is an important compound in various chemical processes and has applications in different fields such as medicine, industry, and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silver hydrate can be synthesized through several methods:
-
Reaction of Silver Nitrate with Sodium Hydroxide: : [ \text{AgNO}_3 + \text{NaOH} \rightarrow \text{AgOH} + \text{NaNO}_3 ] In this method, silver nitrate is reacted with sodium hydroxide under controlled conditions to produce silver hydrate and sodium nitrate as a byproduct.
-
Electrochemical Methods: : Silver hydrate can also be prepared through electrochemical deposition, where silver ions are reduced in an aqueous solution containing hydroxide ions.
Industrial Production Methods
Industrial production of silver hydrate typically involves the reaction of silver nitrate with a strong base such as sodium hydroxide. The reaction is carried out in large reactors, and the resulting silver hydrate is filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silver hydrate undergoes various chemical reactions, including:
-
Decomposition: : [ 2\text{AgOH} \rightarrow \text{Ag}_2\text{O} + \text{H}_2\text{O} ] Upon heating, silver hydrate decomposes to form silver oxide and water.
-
Reaction with Acids: : [ \text{AgOH} + \text{HCl} \rightarrow \text{AgCl} + \text{H}_2\text{O} ] Silver hydrate reacts with hydrochloric acid to produce silver chloride and water.
-
Oxidation and Reduction: : Silver hydrate can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid
Bases: Sodium hydroxide, potassium hydroxide
Oxidizing Agents: Hydrogen peroxide
Reducing Agents: Sodium borohydride
Major Products Formed
Silver Oxide (Ag2O): Formed by the decomposition of silver hydrate.
Silver Chloride (AgCl): Formed by the reaction with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Silver hydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silver compounds and nanoparticles.
Biology: Employed in antimicrobial studies due to its bactericidal properties.
Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.
Industry: Utilized in the production of silver-based catalysts and in water purification processes.
Wirkmechanismus
The antimicrobial action of silver hydrate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. The silver ions disrupt the cell membrane, leading to cell lysis and death. Additionally, silver ions can interfere with the replication of microbial DNA and inhibit essential enzymatic functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silver Oxide (Ag2O): Similar in composition but differs in its oxidation state and reactivity.
Silver Chloride (AgCl): Formed by the reaction of silver hydrate with hydrochloric acid, used in photographic applications.
Silver Nitrate (AgNO3): A common precursor for the synthesis of silver hydrate and other silver compounds.
Uniqueness
Silver hydrate is unique due to its specific reactivity and applications in antimicrobial research. Its ability to release silver ions makes it particularly effective in biological and medical applications, distinguishing it from other silver compounds.
Eigenschaften
CAS-Nummer |
61003-60-9 |
|---|---|
Molekularformel |
AgH2O+ |
Molekulargewicht |
125.884 g/mol |
IUPAC-Name |
silver;hydrate |
InChI |
InChI=1S/Ag.H2O/h;1H2/q+1; |
InChI-Schlüssel |
UKHWJBVVWVYFEY-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)
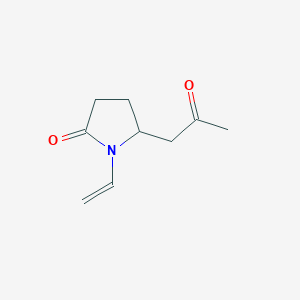

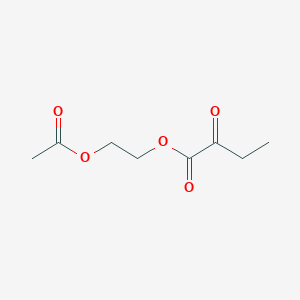
![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
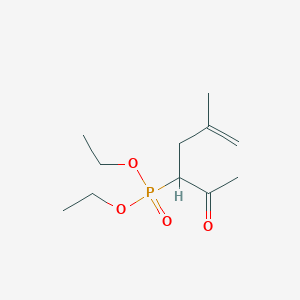
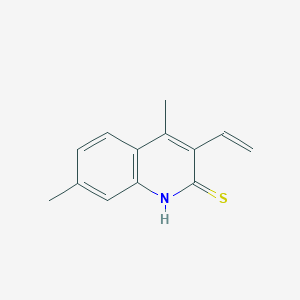
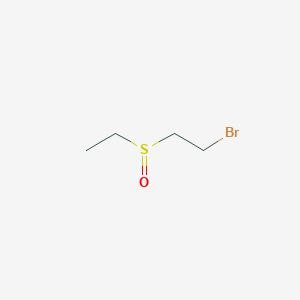
![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
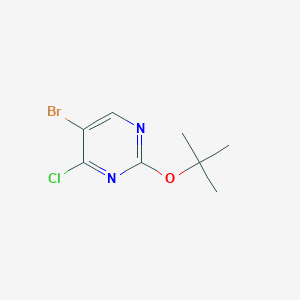
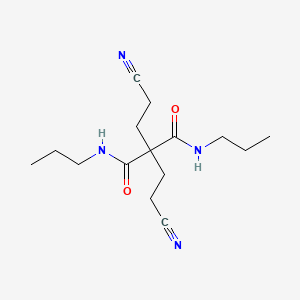
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
